molecular formula C29H34N2O7S B7947239 Fmoc-Asp(OtBu)-Cys(Psi(Me,Me)pro)-OH

Fmoc-Asp(OtBu)-Cys(Psi(Me,Me)pro)-OH

Cat. No.: B7947239
M. Wt: 554.7 g/mol
InChI Key: NSXZJKRLBJZYCH-GOTSBHOMSA-N
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Description

®-3-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoyl)-2,2-dimethylthiazolidine-4-carboxylic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes a fluorenylmethoxycarbonyl group, a tert-butoxy group, and a thiazolidine ring. Its unique configuration makes it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

The synthesis of ®-3-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoyl)-2,2-dimethylthiazolidine-4-carboxylic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the protection of the amino group using the fluorenylmethoxycarbonyl (Fmoc) group. This is followed by the introduction of the tert-butoxy group and the formation of the thiazolidine ring. The final step involves the coupling of the protected amino acid with the thiazolidine derivative under controlled conditions to yield the desired compound.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The fluorenylmethoxycarbonyl group can be substituted with other protecting groups under specific conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

®-3-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoyl)-2,2-dimethylthiazolidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe in studying enzyme-substrate interactions.

    Medicine: It is investigated for its potential therapeutic properties, particularly in drug design and development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenylmethoxycarbonyl group acts as a protecting group, allowing selective reactions at other sites. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and stability. The thiazolidine ring plays a crucial role in the compound’s biological activity, interacting with target proteins and modulating their function.

Comparison with Similar Compounds

Compared to other similar compounds, ®-3-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoyl)-2,2-dimethylthiazolidine-4-carboxylic acid stands out due to its unique combination of functional groups. Similar compounds include:

    ®-3-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxobutanoyl)-2,2-dimethylthiazolidine-4-carboxylic acid: Lacks the tert-butoxy group, resulting in different reactivity and stability.

    ®-3-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoyl)-2,2-dimethylthiazolidine-4-carboxamide: Contains an amide group instead of a carboxylic acid, altering its chemical properties and biological activity.

Properties

IUPAC Name

(4R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N2O7S/c1-28(2,3)38-24(32)14-22(25(33)31-23(26(34)35)16-39-29(31,4)5)30-27(36)37-15-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,21-23H,14-16H2,1-5H3,(H,30,36)(H,34,35)/t22-,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXZJKRLBJZYCH-GOTSBHOMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CS1)C(=O)O)C(=O)C(CC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@@H](CS1)C(=O)O)C(=O)[C@H](CC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501101030
Record name 3-Thiazolidinebutanoic acid, 4-carboxy-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2-dimethyl-γ-oxo-, 3-(1,1-dimethylethyl) ester, (βS,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501101030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1926163-09-8
Record name 3-Thiazolidinebutanoic acid, 4-carboxy-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2-dimethyl-γ-oxo-, 3-(1,1-dimethylethyl) ester, (βS,4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1926163-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Thiazolidinebutanoic acid, 4-carboxy-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2-dimethyl-γ-oxo-, 3-(1,1-dimethylethyl) ester, (βS,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501101030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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